(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide
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Overview
Description
(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with butanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(4-Chlorophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide
- (3E)-N-(4-Fluorophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide
Uniqueness
(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H18BrN3O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2-methoxybenzamide |
InChI |
InChI=1S/C18H18BrN3O3/c1-12(11-17(23)20-14-9-7-13(19)8-10-14)21-22-18(24)15-5-3-4-6-16(15)25-2/h3-10H,11H2,1-2H3,(H,20,23)(H,22,24)/b21-12+ |
InChI Key |
AVSMXZKFHCFOPM-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1OC)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1OC)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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